N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a chromene carboxamide core with a 3-methyl-1,2,4-oxadiazole-substituted phenyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of 1,2,4-oxadiazoles (e.g., antimicrobial, anti-inflammatory) and chromenes (e.g., kinase inhibition, anticancer activity) .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIINGWBXVISGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
-
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclodehydration of an amidoxime with a carboxylic acid derivative. For example, the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with an appropriate amidoxime in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can yield the desired oxadiazole ring .
-
Coupling with the chromene moiety: : The chromene-2-carboxamide can be synthesized by reacting 4-oxo-4H-chromene-2-carboxylic acid with an amine derivative. The coupling reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring and carboxamide group are primary sites for nucleophilic substitution:
-
Oxadiazole ring : The 1,2,4-oxadiazole’s nitrogen atoms and electron-deficient carbon at position 5 facilitate nucleophilic attacks. Amines or thiols can displace substituents under mild conditions (e.g., ethanol, 25–60°C).
-
Carboxamide : Hydrolysis of the amide bond may occur under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, yielding the corresponding carboxylic acid and aniline derivatives .
Key conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| NH₃/RNH₂ | Methanol | 50–60°C | Oxadiazole ring substitution |
| H₂O/H⁺ or OH⁻ | Aqueous | Reflux | Amide hydrolysis |
Oxidation and Reduction Reactions
The chromene carbonyl and oxadiazole ring participate in redox processes:
-
Oxidation : Potassium permanganate (KMnO₄) in acidic/alkaline media oxidizes the chromene’s 4-oxo group to a carboxylate or destabilizes the conjugated system, leading to ring-opening .
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the chromene ketone to a secondary alcohol without affecting the oxadiazole ring.
Typical yields :
-
Chromene carbonyl reduction: ~75–85% (ethanol, 0–5°C).
-
Oxidative ring-opening: Variable yields depending on substituent stability .
Cyclocondensation and Ring Formation
The compound’s synthesis involves multicomponent cyclocondensation:
-
Chromene formation : Resorcinol derivatives react with malononitrile or dimedone in the presence of diethylamine or Ca(OH)₂ catalysts to form the chromene backbone .
-
Oxadiazole integration : Cyclization of amidoximes with carboxylic acid derivatives (e.g., ethyl chlorooxalate) forms the 1,2,4-oxadiazole ring.
Optimized conditions :
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Chromene synthesis | Diethylamine | Ethanol | 70–80% |
| Oxadiazole formation | Pyridine | DMF | 60–70% |
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution, though steric hindrance from the oxadiazole group limits reactivity:
-
Nitration/Sulfonation : Directed by electron-withdrawing oxadiazole, substitutions occur at the meta position relative to the carboxamide group .
-
Halogenation : Bromine (Br₂) in acetic acid selectively halogenates the phenyl ring under controlled conditions.
Biological Activity-Related Reactions
The compound’s bioactivity involves interactions with biological nucleophiles:
-
Enzyme inhibition : The oxadiazole ring acts as a hydrogen-bond acceptor, while the chromene carbonyl engages in hydrophobic interactions with target enzymes (e.g., kinases, oxidoreductases) .
-
Metabolic oxidation : Cytochrome P450 enzymes oxidize the methyl group on the oxadiazole ring, forming a hydroxymethyl metabolite.
Stability and Degradation Pathways
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, resulting in structurally diverse substituted anilines. The molecular formula is , and its molecular weight is approximately 285.259 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer properties.
Mechanism: These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives can induce apoptosis through caspase activation and inhibit tumor cell migration.
Antimicrobial Properties
Compounds within the oxadiazole class have demonstrated antimicrobial activity against various pathogens.
Mechanism: The specific action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Research has highlighted the efficacy of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses.
Cyclooxygenase Inhibition: Some derivatives have been found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are critical in inflammatory processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Antitumor Studies
A notable study highlighted the anticancer effects of 2H/4H-chromenes, showing their ability to induce apoptosis through caspase activation while inhibiting tumor cell migration.
Antimicrobial Efficacy
Various oxadiazole derivatives were tested for their antimicrobial properties against a range of pathogens. Results indicated promising efficacy in inhibiting bacterial growth.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For example, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Disruption of cell wall synthesis | |
| COX Inhibition | Inhibition of cyclooxygenase enzymes |
Structure-Activity Relationship Insights
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chromene moiety can enhance the binding affinity through additional hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
Substituent Variations on the Oxadiazole Ring
- Target Compound: Features a 3-methyl-1,2,4-oxadiazole attached to a phenyl group.
- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (): The 3-position is substituted with a 4-phenoxyphenyl group, introducing bulkier aromaticity. The nitro group at the 5-position is electron-withdrawing, which may reduce metabolic stability compared to the methyl group in the target compound .
- Compound 28 (): Contains a 5-(trifluoromethyl)-1H-pyrazole fused to a 3-methyl-1,2,4-oxadiazole. The trifluoromethyl group increases electronegativity and bioavailability, but the pyrazole ring introduces conformational flexibility absent in the target compound’s rigid phenyl linkage .
Chromene Carboxamide Modifications
- Target Compound : The chromene core has a 4-oxo group, which may participate in hydrogen bonding with biological targets.
- 6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (): Substituted with 6-chloro and 7-methyl groups on the chromene ring.
- N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (): Features a benzyl group instead of the oxadiazole-phenyl moiety.
Functional and Pharmacological Implications
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic Effects : The 3-methyl group on the oxadiazole in the target compound provides moderate electron-donating effects, favoring stable interactions with hydrophobic binding pockets. In contrast, nitro or trifluoromethyl groups () introduce electron-withdrawing effects, which may polarize the molecule and alter binding kinetics .
Solubility : Sulfamoyl () and benzyl () groups enhance aqueous solubility compared to the target compound’s methyl-oxadiazole, which is more lipophilic .
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates the oxadiazole and chromene moieties, both known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and supporting research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 310.31 g/mol
- CAS Number: [Not specified in the results]
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These derivatives target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, studies have shown that oxadiazole derivatives can inhibit telomerase activity, which is crucial for cancer cell immortality .
Case Study:
A study highlighted a series of oxadiazole derivatives that demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation and disruption of the cell cycle .
Antimicrobial Activity
The presence of the oxadiazole moiety enhances antimicrobial properties. Compounds with this structure have been shown to exhibit activity against a range of pathogenic bacteria and fungi. For instance, certain oxadiazole derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Oxadiazoles are also noted for their antioxidant capabilities. The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds targeting HDAC and thymidylate synthase disrupt cancer cell metabolism.
- Apoptosis Induction: Activation of caspases leads to programmed cell death in malignant cells.
- Antimicrobial Action: Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis & Optimization
Q: What are the methodological considerations for synthesizing this compound, given the reactivity of the 1,2,4-oxadiazole and chromene moieties? A:
- Key Steps :
- Oxadiazole Formation : Use microwave-assisted cyclization of precursor nitrile oxides with amidoximes (e.g., Boc-protected intermediates) to enhance reaction efficiency .
- Chromene Carboxamide Coupling : Employ peptide coupling agents (e.g., EDC/HOBt) for amide bond formation between the chromene-2-carboxylic acid and the 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivative.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
- Yield Optimization : Microwave synthesis reduces side reactions compared to conventional heating (e.g., 30% → 65% yield improvement in analogous oxadiazole syntheses) .
Advanced Structural Characterization
Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing? A:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning issues common in heterocyclic systems.
- Refinement : Apply the SHELXL software for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .
- Validation : Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian 16) to confirm bond lengths/angles.
Bioactivity Assay Design
Q: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or antimicrobial agent? A:
- Kinase Inhibition :
- Assay : ADP-Glo™ Kinase Assay (e.g., against EGFR or CDK2).
- Positive Control : Staurosporine (IC₅₀ = 2–10 nM).
- Antimicrobial Testing :
- MIC Determination : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
- Structural Analogs : Thiazole derivatives (e.g., 2-carbamimidamido-4-oxo-thiazoles) show MIC₉₀ = 8–32 µg/mL .
Spectroscopic Data Contradictions
Q: How to reconcile discrepancies in NMR data between synthetic batches? A:
- Root Cause Analysis :
- Resolution : Use heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals definitively.
Computational Modeling
Q: Which computational strategies predict binding modes with biological targets? A:
- Docking : AutoDock Vina or Glide (Schrödinger) with homology-modeled GPR119 (a GPCR targeted by oxadiazole agonists ).
- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of the chromene-oxadiazole pharmacophore in the binding pocket.
Stability & Degradation
Q: How to assess hydrolytic stability of the oxadiazole ring under physiological conditions? A:
- Method : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UPLC-MS at 0, 24, 48 hrs.
- Key Metrics : Half-life (>48 hrs suggests suitability for oral bioavailability).
- Structural Insights : Electron-withdrawing groups (e.g., chromene carbonyl) enhance oxadiazole ring stability .
Advanced Synthetic Challenges
Q: What strategies mitigate low yields in the final amide coupling step? A:
- Activation : Replace EDC with T3P® (propylphosphonic anhydride) for higher coupling efficiency (85–90% yield).
- Solvent Optimization : Use DMF or THF with molecular sieves to scavenge water.
- Byproduct Analysis : LC-MS to detect unreacted chromene acid or dimerization side products.
Crystallographic Disorder Analysis
Q: How to model disorder in the 3-methyl-oxadiazole substituent during refinement? A:
- SHELXL Commands : Use PART, SUMP, and EADP instructions to split disordered atoms into multiple sites .
- Validation : Check R-factor convergence (ΔR < 0.05) and Fo-Fc maps for residual electron density.
Structure-Activity Relationship (SAR)
Q: How does the 3-methyl group on the oxadiazole impact bioactivity? A:
-
Analog Comparison :
Substituent IC₅₀ (EGFR) LogP 3-CH₃ 12 nM 2.8 3-H 45 nM 2.1 -
Mechanism : Methyl group enhances hydrophobic interactions and reduces metabolic oxidation .
Data Reproducibility
Q: Why do fluorescence assays show variable results for this compound? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
